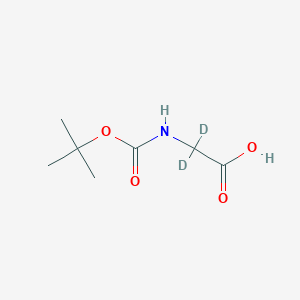

Boc-Glycine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPJIFMKZZEXLR-APZFVMQVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246029 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine-2,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42492-65-9 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine-2,2-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42492-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycine-2,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Glycine-d2 for Researchers and Drug Development Professionals

Introduction

Boc-Glycine-d2, or N-(tert-Butoxycarbonyl)glycine-d2, is a stable isotope-labeled form of the amino acid glycine, where two hydrogen atoms on the α-carbon are replaced with deuterium. This deuteration makes it a valuable tool in various scientific disciplines, particularly in drug development, proteomics, and metabolic research. Its primary utility lies in its application as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium provides a distinct mass shift, allowing for precise differentiation from its unlabeled counterpart without significantly altering its chemical properties. This guide provides a comprehensive overview of this compound, including its synthesis, analytical characterization, and key applications with detailed experimental protocols.

Physicochemical Properties

This compound is a white to off-white solid.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 42492-65-9 | [2] |

| Molecular Formula | C₇H₁₁D₂NO₄ | [1] |

| Molecular Weight | 177.19 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 86-89 °C | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Solubility | Soluble in DMSO | [1] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [1] |

Synthesis of this compound

The synthesis of this compound is analogous to the well-established methods for the preparation of non-deuterated Boc-amino acids. The process involves the protection of the amino group of Glycine-d2 with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general synthesis of Boc-glycine.[3][4]

Materials:

-

Glycine-d2

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

n-Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) (3M)

-

Reaction flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a reaction flask, dissolve Glycine-d2 (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 0.01 M) or sodium bicarbonate. Stir the mixture until the Glycine-d2 is completely dissolved.

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane to the reaction mixture dropwise while maintaining the pH between 9 and 10 with the addition of NaOH solution as needed.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

-

Work-up:

-

Wash the reaction mixture with n-hexane to remove any unreacted (Boc)₂O.

-

Carefully acidify the aqueous layer to pH 2-3 with 3M HCl.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude product.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

-

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the α-protons of glycine (typically around 3.9 ppm in non-deuterated Boc-Glycine) will be absent or significantly reduced in intensity, confirming the deuteration. The spectrum will be dominated by the singlet from the nine equivalent protons of the tert-butyl group of the Boc protector, typically observed around 1.4 ppm.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the Boc group (around 156 ppm), the quaternary carbon of the Boc group (around 80 ppm), the methyl carbons of the Boc group (around 28 ppm), and the carboxylic acid carbon (around 173 ppm). The α-carbon signal will be a triplet due to coupling with the two deuterium atoms.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon Atom | Chemical Shift (ppm) |

| Carboxyl (C=O) | ~173 |

| Boc (C=O) | ~156 |

| Boc (quaternary C) | ~80 |

| α-Carbon (CD₂) | ~42 (triplet) |

| Boc (CH₃) | ~28 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the isotopic enrichment of this compound.

Experimental Protocol: LC-MS/MS Analysis of this compound

Instrumentation:

-

Liquid Chromatograph (LC) coupled to a Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute the analyte (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 178.1 (for [M+H]⁺).

-

Product Ions (Q3): Characteristic fragment ions, for example, the loss of the Boc group (m/z 78.1) or other fragments.

Applications in Research and Drug Development

Internal Standard in Quantitative Analysis

The most common application of this compound is as an internal standard in quantitative bioanalytical assays.[1] Its chemical behavior is nearly identical to the endogenous, non-labeled Boc-Glycine, but its mass is different, allowing for accurate quantification by mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.[5] This allows for the site-specific introduction of a deuterated glycine residue, which can be useful for structural studies by NMR or as a tracer in metabolic studies of the peptide.

Experimental Protocol: Incorporation of this compound into a Peptide using Boc-SPPS

This protocol outlines the manual incorporation of a this compound residue into a growing peptide chain on a solid support.

Materials:

-

Merrifield or PAM resin pre-loaded with the C-terminal amino acid.

-

This compound.

-

Dichloromethane (DCM).

-

N,N-Dimethylformamide (DMF).

-

Trifluoroacetic acid (TFA).

-

Diisopropylethylamine (DIEA).

-

Coupling reagent (e.g., HBTU/HOBt).

-

Peptide synthesis vessel.

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in the synthesis vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

-

Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.

-

Wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Neutralize the protonated N-terminus by treating the resin with 10% DIEA in DCM for 2 minutes (repeat twice).

-

Wash the resin with DCM to remove excess base.

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin substitution) with a coupling agent such as HBTU (0.95 equivalents) and HOBt (1 equivalent) in the presence of DIEA (2 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

Caption: Boc-SPPS cycle for incorporating this compound.

Metabolic Tracing and Flux Analysis

Deuterated glycine can be used to trace the metabolic fate of glycine in various pathways.[6][7] Glycine is a precursor for the synthesis of purines, heme, and glutathione.[8] By introducing this compound (which can be deprotected in vivo or in cell culture to provide Glycine-d2), researchers can track the incorporation of the deuterium label into downstream metabolites using mass spectrometry, providing insights into metabolic fluxes and pathway activities.

Experimental Protocol: Metabolic Labeling with this compound in Cell Culture

Materials:

-

Cell culture medium deficient in glycine.

-

This compound.

-

Cultured cells of interest.

-

Methanol, water, and chloroform (for metabolite extraction).

-

LC-MS/MS system.

Procedure:

-

Cell Culture: Culture the cells in standard medium until they reach the desired confluency.

-

Labeling:

-

Remove the standard medium and wash the cells with phosphate-buffered saline (PBS).

-

Add the glycine-deficient medium supplemented with a known concentration of this compound.

-

Incubate the cells for a specific period (e.g., 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled glycine.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with cold PBS.

-

Quench the metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar metabolites.

-

-

Analysis:

-

Analyze the polar metabolite extracts by LC-MS/MS to identify and quantify the deuterated metabolites.

-

Monitor the mass shift in known glycine-derived metabolites to determine the extent of label incorporation.

-

Caption: Metabolic pathways traced using Glycine-d2.

Conclusion

This compound is a versatile and indispensable tool for researchers in the fields of drug development, proteomics, and metabolomics. Its well-defined chemical properties and the ease of its incorporation into various experimental workflows make it an ideal choice for applications requiring precise quantification and metabolic tracing. The detailed protocols provided in this guide serve as a practical resource for the effective utilization of this compound in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glycine-ð-ð¡-Boc (2,2-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2153-1 [isotope.com]

- 3. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GLYCINE METABOLISM | PPTX [slideshare.net]

An In-depth Technical Guide to the Core Chemical Properties of Boc-Glycine-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-tert-Butoxycarbonyl-glycine-d2 (Boc-Glycine-d2), a deuterated derivative of the widely used protected amino acid, Boc-Glycine. Its isotopic labeling makes it an invaluable tool in various research and development applications, particularly in peptide synthesis, metabolic tracing, and as an internal standard for quantitative analysis.

Core Chemical and Physical Properties

This compound is a white to off-white solid powder.[1] The incorporation of two deuterium atoms on the α-carbon distinguishes it from its unlabeled counterpart, providing a unique mass shift for mass spectrometry-based applications and altered relaxation properties in NMR studies.[2]

| Property | Value | References |

| Molecular Formula | C₇H₁₁D₂NO₄ | [1] |

| Linear Formula | Boc-NHCD₂CO₂H | |

| Molecular Weight | 177.19 g/mol | [1][2] |

| CAS Number | 42492-65-9 | [1][2] |

| Unlabeled CAS Number | 4530-20-5 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 86-89 °C | [3] |

| Isotopic Purity | ≥ 98 atom % D | |

| Chemical Purity | ≥ 98% | [2] |

| Solubility | DMSO: 250 mg/mL (1410.91 mM) | [1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Synthesis and Applications

This compound serves as a crucial building block in synthetic chemistry and a tracer in metabolic studies. The tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, facilitating its use in various protocols.[4]

General Synthesis of this compound

The preparation of this compound follows the standard procedure for Boc protection of amino acids. A common method involves the reaction of Glycine-d2 with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Boc Protection of Glycine-d2

-

Dissolution: Dissolve Glycine-d2 in a suitable aqueous base, such as a sodium bicarbonate solution.[5]

-

Addition of Protecting Agent: Add di-tert-butyl dicarbonate ((Boc)₂O), often dissolved in a solvent like dioxane, to the Glycine-d2 solution in batches.[5]

-

Reaction: Stir the mixture at room temperature for several hours to allow the reaction to proceed to completion.

-

Workup: After the reaction, wash the mixture with a nonpolar solvent (e.g., hexane) to remove unreacted (Boc)₂O and byproducts.

-

Acidification: Carefully acidify the aqueous layer with a suitable acid (e.g., cold KHSO₄ solution) to a pH of approximately 2-3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final this compound product.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is widely utilized in Boc-chemistry-based solid-phase peptide synthesis. The deuterium labeling allows for the synthesis of isotopically labeled peptides, which are essential for quantitative proteomics and NMR-based structural studies.[2][6]

Caption: Boc-SPPS workflow for incorporating this compound.

Experimental Protocol: Incorporation into a Peptide Chain via Boc-SPPS

-

Resin Preparation: Start with a suitable solid support resin (e.g., Leu-OCH₂-Pam-resin) with the first amino acid attached.[6]

-

Deprotection: Remove the Nα-Boc protecting group from the resin-bound amino acid using neat trifluoroacetic acid (TFA).[6]

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base like diisopropylethylamine (DIEA) in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[6]

-

Activation and Coupling: Activate this compound separately. Dissolve this compound (e.g., 4 equivalents) in DMF. Add a coupling reagent like HBTU or DIC and an activating agent such as HOAt.[6] Add this solution to the neutralized resin and allow it to react for several hours to form the peptide bond.[6]

-

Washing: Thoroughly wash the peptide-resin with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, such as anhydrous hydrogen fluoride (HF) with a scavenger like p-cresol.[6]

-

Purification: Precipitate the crude peptide in cold diethyl ether, dissolve it in an aqueous solvent, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Role as a Metabolic Tracer

The stable isotope labeling of this compound makes it an excellent tracer for metabolic studies.[1][7] After cellular uptake and deprotection of the Boc group, the Glycine-d2 can be traced through various metabolic pathways. This is particularly useful in one-carbon metabolism studies and for quantifying metabolic flux.[8][9][10]

Caption: Workflow for a metabolic tracer study using this compound.

Experimental Protocol: General Metabolic Tracing

-

System Preparation: Prepare the biological system for the experiment (e.g., cell culture, animal model).

-

Tracer Introduction: Introduce a known concentration of this compound into the system. For in vitro studies, this involves adding it to the cell culture medium.[8]

-

Incubation: Incubate the system for a defined period to allow for the uptake and metabolism of the tracer.

-

Sample Collection: Collect biological samples (e.g., cells, tissues, biofluids) at various time points.

-

Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and perform a metabolite extraction using a suitable protocol (e.g., liquid-liquid extraction or solid-phase extraction).

-

Analytical Measurement: Analyze the extracts using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy to detect and quantify the deuterium-labeled metabolites.[1][11]

-

Data Analysis: Calculate the isotopic enrichment in downstream metabolites to determine the contribution of glycine to these pathways and to model metabolic flux.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glycine-ð-ð¡-Boc (2,2-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2153-1 [isotope.com]

- 3. Boc-Glycine | Protected Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Tracer Approaches | Burgess Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-Glycine-d2: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of N-(tert-Butoxycarbonyl)-glycine-2,2-d2 (Boc-Glycine-d2), a deuterated derivative of the widely used protected amino acid, Boc-glycine. This isotopically labeled compound serves as a valuable tool in various scientific disciplines, including peptide synthesis, proteomics, and metabolic research, where it can be used as a tracer or an internal standard for quantitative analysis by mass spectrometry or NMR.

Chemical Structure and Properties

This compound is a derivative of the simplest amino acid, glycine, where the two hydrogen atoms on the α-carbon are replaced with deuterium atoms. The amino group is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Structure

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. For comparison, the properties of its non-deuterated counterpart, Boc-Glycine, are also included.

| Property | This compound | Boc-Glycine |

| Molecular Formula | C7H11D2NO4 | C7H13NO4 |

| Molecular Weight | 177.19 g/mol [1][2] | 175.18 g/mol [3][4] |

| CAS Number | 42492-65-9[1][5] | 4530-20-5[2][6] |

| Appearance | White solid/powder[1] | White to off-white powder[7][8] |

| Melting Point | 86-89 °C (lit.)[1] | 86-89 °C (lit.)[3][7] |

| Solubility | Soluble in Chloroform[3] | Soluble in ethyl acetate and alkali solution, insoluble in water and petroleum ether.[3] |

| Isotopic Purity | ≥98 atom % D[1] | N/A |

Synthesis of this compound

The synthesis of this compound typically involves two key steps: the deuteration of glycine at the α-carbon, followed by the protection of the amino group with a Boc group.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process:

Caption: General synthesis workflow for this compound.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis of this compound.

Several methods exist for the deuteration of amino acids. One common approach is through acid-catalyzed exchange in heavy water (D₂O).

Protocol: Acid-Catalyzed H/D Exchange

-

Dissolution: Dissolve glycine (1.0 eq) in a minimal amount of deuterium oxide (D₂O).

-

Acidification: Add a catalytic amount of a strong acid, such as deuterium chloride (DCl) in D₂O or sulfuric acid-d2 (D₂SO₄).

-

Heating: Heat the mixture under reflux for an extended period (24-72 hours) to facilitate the hydrogen-deuterium exchange at the α-carbon. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal.

-

Neutralization and Isolation: After the exchange is complete, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base, such as sodium carbonate or sodium bicarbonate.

-

Purification: The deuterated glycine can be isolated by crystallization or by removing the solvent under reduced pressure. The product should be washed with a small amount of cold D₂O and dried under vacuum.

The Boc protection of the synthesized Glycine-d2 is a standard procedure in peptide chemistry.

Protocol: Boc Protection using Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dissolution: Suspend Glycine-d2 (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane, tetrahydrofuran (THF), or tert-butanol) and water.

-

Basification: Add a base, such as sodium hydroxide or sodium bicarbonate, to the suspension to deprotonate the amino group and facilitate the reaction. The pH of the solution should be maintained in the range of 9-10.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) to the reaction mixture portion-wise while stirring vigorously. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (Glycine-d2) is consumed.

-

Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent like hexane or ethyl acetate to remove any unreacted (Boc)₂O and by-products.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or KHSO₄). This will protonate the carboxylic acid and precipitate the this compound. Extract the product into an organic solvent such as ethyl acetate.

-

Purification and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Applications in Research and Development

This compound is a valuable tool for researchers in several key areas:

-

Peptide Synthesis: It can be incorporated into peptides to introduce a stable isotopic label. This is particularly useful for quantitative proteomics studies using mass spectrometry, where the deuterated peptide can serve as an internal standard.

-

Metabolic Studies: Labeled amino acids are used to trace the metabolic fate of glycine in biological systems.

-

Structural Biology: Deuterium labeling can be advantageous in NMR spectroscopy studies of proteins and peptides, as it can simplify complex spectra and provide specific structural information.

-

Drug Development: In the development of peptide-based drugs, deuteration can sometimes alter the pharmacokinetic properties of a molecule, potentially leading to improved metabolic stability and a longer half-life.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and synthesis of this compound. The provided experimental protocols offer a foundation for the laboratory preparation of this important isotopically labeled compound. The unique properties of this compound make it an indispensable tool for scientists and researchers in the fields of chemistry, biology, and pharmaceutical sciences, enabling advancements in areas ranging from fundamental protein research to the development of novel therapeutics.

References

- 1. Boc-Gly-OH-2,2-d2 D 98atom 42492-65-9 [sigmaaldrich.com]

- 2. Glycine-ð-ð¡-Boc (2,2-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2153-1 [isotope.com]

- 3. BOC-Glycine [chembk.com]

- 4. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. BOC-Glycine, CAS No. 4530-20-5 - iChemical [ichemical.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Deuterated Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled amino acids are powerful and versatile tools in modern scientific research, providing profound insights into complex biological processes. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, researchers can subtly alter the physicochemical properties of amino acids without significantly disrupting the overall biological system. This isotopic substitution offers a unique lens through which to examine drug metabolism, elucidate protein structure and dynamics, and trace metabolic pathways with high precision. This technical guide explores the core principles, applications, and methodologies underpinning the use of deuterated amino acids, serving as a comprehensive resource for professionals in research and drug development.

The primary advantage of deuterium substitution lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of chemical reactions that involve the cleavage of this bond.[1] This phenomenon is strategically employed in drug development to enhance the pharmacokinetic profiles of therapeutic agents by slowing their metabolic degradation.[1][]

Data Presentation

Pharmacokinetic Comparison of Deuterated vs. Non-Deuterated Drugs

The strategic deuteration of drug molecules can significantly alter their pharmacokinetic parameters, often leading to improved therapeutic profiles. A prime example is the development of deutetrabenazine, a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[3][4][5][6]

| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (15 mg) | Fold Change/Comment | Reference |

| Active Metabolites | α-HTBZ and β-HTBZ | α-HTBZ and β-HTBZ | ||

| Cmax (ng/mL) | 10.8 | 6.1 | Lower Cmax with deutetrabenazine, potentially reducing peak-dose side effects. | [3][7] |

| AUC (ng·h/mL) | 73.1 | 86.9 | Increased total drug exposure with deutetrabenazine, suggesting enhanced bioavailability. | [3][7] |

| t½ (h) | 4.5 | 9.4 | The half-life of the active metabolites is more than doubled, allowing for less frequent dosing. | [7] |

Table 1: Comparison of pharmacokinetic parameters of the active metabolites of tetrabenazine and deutetrabenazine in healthy volunteers. Data is for total (α+β)-HTBZ metabolites.

Kinetic Isotope Effects in Enzymatic Reactions

The magnitude of the kinetic isotope effect provides valuable information about the rate-determining steps of enzymatic reactions. Below is a summary of observed primary deuterium KIEs for D-amino acid oxidase with different deuterated amino acid substrates.

| Substrate | kH/kD | Interpretation | Reference |

| D-Alanine | 9.1 ± 1.5 | A large KIE suggests that C-H bond cleavage is a major rate-determining step in the reaction. | [8] |

| D-Asparagine | 2.3 ± 0.3 | A smaller KIE indicates that C-H bond cleavage is less rate-limiting compared to other steps in the catalytic cycle. | [8] |

Table 2: Primary deuterium kinetic isotope effects (kH/kD) on the reduction of D-amino acid oxidase by deuterated substrates at low pH.

Experimental Protocols

Synthesis of Deuterated Phenylalanine (Pd/C Catalyzed)

This protocol describes a common method for the deuteration of phenylalanine using a palladium-on-carbon catalyst.

Materials:

-

L-Phenylalanine

-

Palladium on carbon (10% Pd/C)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterium gas (D₂)

-

Autoclave or high-pressure reaction vessel

-

Filter apparatus (e.g., Celite pad)

-

Rotary evaporator

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve L-phenylalanine in D₂O.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 10-20% by weight relative to the amino acid.

-

Deuterium Gas Introduction: Seal the vessel and purge with D₂ gas several times to remove air. Pressurize the vessel with D₂ gas to the desired pressure (e.g., 50-100 psi).

-

Heating and Stirring: Heat the reaction mixture to 100-150°C with vigorous stirring for 24-48 hours. The temperature and time can be optimized for the desired level of deuteration.

-

Reaction Quenching and Filtration: Cool the reaction vessel to room temperature and carefully vent the D₂ gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Solvent Removal: Remove the D₂O solvent from the filtrate using a rotary evaporator.

-

Purification (Optional): The deuterated phenylalanine can be further purified by recrystallization from a suitable solvent system if necessary.

-

Characterization: Determine the degree and sites of deuteration using ¹H NMR and mass spectrometry.

Incorporation of Deuterated Amino Acids into Proteins for NMR Studies

This protocol outlines the expression and purification of a deuterated protein in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

-

Deuterated minimal medium (e.g., M9 medium prepared with D₂O) supplemented with deuterated glucose and ¹⁵NH₄Cl.

-

Deuterated amino acids.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer.

-

Purification resins (e.g., Ni-NTA for His-tagged proteins).

-

Dialysis tubing and buffer.

Procedure:

-

Starter Culture: Inoculate a small volume of LB medium with a single colony of the expression strain and grow overnight at 37°C.

-

Adaptation to Deuterated Medium: Gradually adapt the cells to the deuterated medium by sequential transfers into media with increasing D₂O concentrations (e.g., 25%, 50%, 75%, and finally 100% D₂O-based M9 medium).[9]

-

Large-Scale Culture: Inoculate a large volume of deuterated M9 medium with the adapted starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Purification: Purify the deuterated protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).[10]

-

Buffer Exchange: Exchange the purified protein into the final NMR buffer using dialysis or a desalting column.

Quantitative Proteomics using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

This protocol provides a general workflow for a SILAC experiment to compare protein abundance between two cell populations.[11]

Materials:

-

SILAC-grade cell culture medium lacking specific amino acids (e.g., lysine and arginine).

-

"Light" (natural abundance) amino acids (e.g., L-Lysine and L-Arginine).

-

"Heavy" deuterated amino acids (e.g., L-Lysine-d4 and L-Arginine-d10).

-

Dialyzed fetal bovine serum (dFBS).

-

Cell lines of interest.

-

Lysis buffer.

-

Trypsin.

-

LC-MS/MS system.

Procedure:

-

Cell Culture Adaptation: Culture two populations of cells in parallel. One population is grown in "light" medium supplemented with natural abundance lysine and arginine, while the other is grown in "heavy" medium supplemented with the corresponding deuterated amino acids.[12]

-

Complete Incorporation: Passage the cells for at least six doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[13]

-

Experimental Treatment: Apply the experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while the other serves as a control.

-

Cell Harvesting and Lysis: Harvest both cell populations and lyse them separately.

-

Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion: Digest the mixed protein sample into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs. The ratio of the peak intensities corresponds to the relative abundance of the protein in the two samples.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 3. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pH and kinetic isotope effects in d-amino acid oxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 11. researchgate.net [researchgate.net]

- 12. ckisotopes.com [ckisotopes.com]

- 13. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-Glycine-d2: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-Glycine-d2, a deuterated derivative of N-tert-butoxycarbonyl glycine. This isotopically labeled amino acid is a valuable tool in various scientific disciplines, particularly in drug discovery and development, proteomics, and metabolic research. This document details its molecular characteristics, provides a synthesized experimental protocol for its preparation, and explores its key applications, supported by structured data and graphical representations.

Core Molecular and Physical Properties

This compound is a stable, non-radioactive isotopically labeled compound where two hydrogen atoms on the α-carbon of glycine are replaced with deuterium atoms. This substitution results in a precise mass shift, making it an ideal internal standard for quantitative mass spectrometry-based analyses.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁D₂NO₄ | [1] |

| Molecular Weight | 177.19 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 86-89 °C | |

| Isotopic Purity | Typically ≥98% | |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Store at -20°C for long-term stability | [1] |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound involves a two-step process: the deuteration of glycine followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The following protocol is a composite of established methods for glycine deuteration and standard Boc protection procedures.[2][3][4][5]

Step 1: Deuteration of Glycine (Glycine-d2)

This step focuses on the exchange of α-hydrogens of glycine with deuterium.

Materials:

-

Glycine

-

Deuterium oxide (D₂O)

-

Platinum on carbon (Pt/C) catalyst or Ruthenium on carbon (Ru/C) catalyst[2]

-

Anhydrous sodium sulfate

-

Reaction vessel suitable for heating under an inert atmosphere

Procedure:

-

In a reaction vessel, dissolve glycine in D₂O.

-

Add a catalytic amount of Pt/C or Ru/C to the solution.

-

The reaction mixture is heated under a deuterium gas atmosphere at an elevated temperature (e.g., 70-180°C) for a specified period (e.g., 12-24 hours) to facilitate the H/D exchange at the α-carbon.[2][6]

-

After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is removed by filtration.

-

The D₂O is removed under reduced pressure to yield crude Glycine-d2.

-

The crude product is then recrystallized from a suitable solvent to obtain pure Glycine-d2.

Step 2: Boc Protection of Glycine-d2

This step introduces the Boc protecting group to the amino functional group of the deuterated glycine.

Materials:

-

Glycine-d2 (from Step 1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

A suitable solvent (e.g., a mixture of water and a miscible organic solvent like dioxane or THF)[3][7]

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Glycine-d2 in an aqueous solution of the chosen base.

-

To this solution, add a solution of (Boc)₂O in the organic solvent dropwise while stirring vigorously at room temperature.

-

The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the organic solvent is removed under reduced pressure.

-

The aqueous layer is acidified to a pH of approximately 3 using a suitable acid (e.g., citric acid or dilute HCl).

-

The product, this compound, is then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Synthesis and Application

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A simplified workflow for the two-step synthesis of this compound.

Application in Quantitative Proteomics

This compound is frequently used as an internal standard in mass spectrometry-based quantitative proteomics. The diagram below illustrates this logical relationship.

Caption: Use of this compound as an internal standard in a typical quantitative proteomics workflow.

Applications in Research and Drug Development

The primary utility of this compound stems from its isotopic label, which allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.

-

Internal Standard for Quantitative Analysis: As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of glycine and glycine-containing metabolites in complex biological matrices.[1] Its use minimizes variations arising from sample preparation and instrument response, leading to more reliable and reproducible data.

-

Metabolic Flux Analysis: In metabolic studies, this compound can be used as a tracer to follow the metabolic fate of glycine through various biochemical pathways. This provides valuable insights into cellular metabolism in both healthy and diseased states.

-

Peptide Synthesis: this compound can be incorporated into synthetic peptides.[8] This allows for the precise quantification of these peptides in biological systems or can be used to study their structural dynamics and interactions using techniques like NMR spectroscopy.

-

Pharmacokinetic Studies: Deuteration can sometimes alter the pharmacokinetic properties of a molecule.[1] While the primary use of this compound is as an internal standard, the effect of deuteration on the metabolism and clearance of small molecules and peptides is an active area of research in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis of Deuterated or Tritiated Glycine and Its Methyl Ester [inis.iaea.org]

- 7. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]

- 8. prepchem.com [prepchem.com]

The Chemistry of the Boc Protecting Group: A Technical Guide for Researchers

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals.[1][2] Its widespread use stems from its ease of introduction, general stability under a range of conditions, and facile, selective removal under acidic conditions. This technical guide provides an in-depth exploration of Boc protecting group chemistry, tailored for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The Boc group is primarily used to protect amines by converting them into less nucleophilic carbamates.[3][4] This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions of amine functionalities.[5] The Boc group's utility is underscored by its orthogonality with other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, allowing for selective deprotection strategies in complex synthetic routes.[4][6]

Chemical Properties:

-

Stability: The Boc group is stable to most bases, nucleophiles, and catalytic hydrogenation conditions.[4][6]

-

Acid Lability: It is readily cleaved under acidic conditions, a property central to its application.[7] The mechanism of cleavage involves the formation of a stable tert-butyl cation.[3]

Mechanism of Boc Protection and Deprotection

Boc Protection of Amines

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[5][8] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of Boc₂O.[4][9][10] This is often carried out in the presence of a base, such as triethylamine (TEA), 4-dimethylaminopyridine (DMAP), or sodium hydroxide, although the reaction can also proceed without a base.[4][7][8] The reaction produces the N-Boc protected amine, tert-butanol, and carbon dioxide.[9]

References

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Properties and Applications of Boc-Glycine-d2 (CAS Number: 42492-65-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Boc-Glycine-d2 (CAS Number: 42492-65-9). This isotopically labeled compound is a crucial tool in analytical chemistry, particularly in quantitative mass spectrometry-based proteomics and metabolomics. This document includes detailed data on its properties, a representative synthesis protocol, and an in-depth experimental workflow for its use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of amino acids.

Chemical Identity and Physicochemical Properties

This compound, also known as N-(tert-Butoxycarbonyl)glycine-2,2-d2, is the deuterium-labeled form of Boc-Glycine. The two hydrogen atoms on the alpha-carbon of the glycine moiety are replaced with deuterium. This isotopic substitution results in a mass shift of +2 Da compared to the unlabeled analog, which is ideal for its use as an internal standard in mass spectrometry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 42492-65-9 | [1][2] |

| Molecular Formula | C₇H₁₁D₂NO₄ | [1] |

| Molecular Weight | 177.19 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 86-89 °C | [1] |

| Isotopic Purity | ≥98 atom % D | [1][2] |

| Chemical Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO, Chloroform (Slightly), Methanol (Slightly). | [1] |

| pKa | ~4.00 (Predicted for unlabeled) | [1] |

| Storage Conditions | Store refrigerated (-5°C to 5°C) and desiccated. | [2] |

Synthesis Protocol

The synthesis of this compound is analogous to the preparation of its unlabeled counterpart, Boc-Glycine, with the starting material being glycine-d2. A common and effective method involves the reaction of glycine-d2 with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve glycine-2,2-d2 in an aqueous solution of sodium bicarbonate.

-

Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches while stirring. The reaction is typically carried out at room temperature.

-

Extraction of Impurities: After the reaction is complete, extract any unreacted (Boc)₂O and other organic impurities with a non-polar solvent like n-hexane.

-

Acidification: Carefully acidify the aqueous layer with an acid such as hydrochloric acid to a pH of approximately 3. This protonates the carboxylate group of the this compound, causing it to become less water-soluble.

-

Product Extraction: Extract the this compound product from the acidified aqueous solution using an organic solvent such as ethyl acetate or dioxane.

-

Drying and Crystallization: Dry the combined organic layers over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by crystallization, often by adding a non-polar solvent like n-hexane to induce precipitation.

-

Final Product: The resulting crystalline solid is filtered and dried to yield pure this compound.

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of glycine and other amino acids in various biological matrices using mass spectrometry.[3][4] Its use is critical for correcting for variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification. It is also utilized in peptide synthesis to introduce a labeled glycine residue.[2]

Use as an Internal Standard in LC-MS/MS

Deuterium-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry because they co-elute with the analyte of interest and exhibit similar ionization efficiency, while being distinguishable by their mass-to-charge ratio (m/z).

Experimental Protocol: Quantification of Amino Acids in Plasma using this compound as an Internal Standard

-

Sample Preparation:

-

To a 5 µL plasma sample, add a known concentration of an internal standard mixture containing this compound and other stable-isotope-labeled amino acids.

-

Deproteinize the sample by adding a precipitation solvent (e.g., a 1:1 mixture of methanol and acetonitrile) in a 1:3 or 1:4 ratio (sample to solvent).

-

Vortex the mixture thoroughly and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and filter it before LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Perform chromatographic separation on a column designed for amino acid analysis, such as an Intrada Amino Acid column. A typical gradient elution might involve an aqueous mobile phase with an ammonium formate buffer and an organic mobile phase of acetonitrile with a small percentage of water and formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for both the native amino acids and their corresponding labeled internal standards. For glycine, the transition might be m/z 76 -> 30, while for this compound, a corresponding shift would be observed.

-

Quantification: Create a calibration curve by analyzing a series of standards with known concentrations of the amino acids and a fixed concentration of the internal standards. The concentration of the amino acids in the unknown samples is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment such as gloves and safety glasses. Store the compound in a cool, dry, and dark place to ensure its stability.

Conclusion

This compound (CAS 42492-65-9) is a high-purity, stable-isotope-labeled compound that serves as an indispensable tool for researchers in analytical chemistry, drug development, and life sciences. Its primary application as an internal standard in LC-MS/MS methods allows for the accurate and reliable quantification of amino acids in complex biological samples. The information and protocols provided in this guide are intended to support its effective use in research and development settings.

References

A Technical Guide to the Isotopic Purity of Boc-Glycine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, analysis, and applications of Boc-Glycine-d2, a deuterated amino acid crucial in modern drug development and proteomics. The document details the methodologies for ensuring high isotopic purity, a critical parameter for its use as an internal standard and a building block in peptide synthesis.

Introduction

N-tert-butoxycarbonyl-glycine-2,2-d2 (this compound) is a stable isotope-labeled variant of the protected amino acid Boc-Glycine. The replacement of two hydrogen atoms at the α-carbon with deuterium atoms imparts a 2-dalton mass shift, making it an ideal internal standard for quantitative mass spectrometry (MS) assays.[1] In drug development, the incorporation of deuterated amino acids can alter metabolic pathways and enhance the pharmacokinetic profiles of peptide-based therapeutics.[2] The efficacy of these applications is directly dependent on the isotopic purity of the labeled compound.

This guide outlines the common synthetic routes to this compound, provides detailed protocols for assessing its isotopic purity by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents quantitative data in a clear, tabular format.

Synthesis of this compound

The synthesis of this compound is a two-step process: first, the deuteration of glycine at the α-carbon, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Deuteration of Glycine (Glycine-d2)

A common method for the deuteration of glycine at the α-carbon is through hydrogen-deuterium (H/D) exchange in a deuterated solvent, often catalyzed by an acid or a metal catalyst.[3]

Experimental Protocol: Acid-Catalyzed H/D Exchange

-

Dissolution: Dissolve glycine in deuterium oxide (D₂O) containing a catalytic amount of a strong acid, such as deuterated hydrochloric acid (DCl).

-

Heating: Heat the mixture under reflux for a specified period to facilitate the exchange of the α-protons with deuterium from the solvent. The reaction progress can be monitored by NMR spectroscopy.

-

Neutralization and Isolation: After the desired level of deuteration is achieved, cool the reaction mixture and neutralize the acid with a suitable base.

-

Purification: Remove the solvent under reduced pressure. The resulting Glycine-d2 can be purified by recrystallization from a suitable solvent system, such as D₂O/ethanol.

Step 2: Boc Protection of Glycine-d2

The amino group of Glycine-d2 is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[4][5]

Experimental Protocol: Boc Protection

-

Dissolution: Suspend Glycine-d2 in a mixture of dioxane and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, making it nucleophilic.[6]

-

Reaction with (Boc)₂O: Add di-tert-butyl dicarbonate to the reaction mixture. The reaction is typically stirred at room temperature for several hours.

-

Work-up: After the reaction is complete, perform an aqueous work-up to remove unreacted (Boc)₂O and other water-soluble byproducts. The pH is adjusted to be acidic to protonate the carboxylic acid.

-

Extraction and Purification: Extract the this compound into an organic solvent, such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by chromatography if necessary.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Determination of Isotopic Purity

The isotopic purity of this compound is a critical quality attribute and is typically determined using a combination of HRMS and NMR spectroscopy.[7]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound.[8][9] It allows for the separation and quantification of the different isotopologues (d0, d1, d2, etc.) present in the sample.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as acetonitrile/water with a small amount of formic acid for positive ion mode electrospray ionization (ESI).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-Orbitrap or Q-TOF, capable of high mass accuracy and resolution.

-

Data Acquisition: Infuse the sample directly or via liquid chromatography (LC) into the mass spectrometer. Acquire full scan mass spectra in the region of the expected [M+H]⁺ ion.

-

Data Analysis:

-

Identify the ion cluster corresponding to the [M+H]⁺ of this compound.

-

Determine the accurate mass and relative abundance of each isotopologue peak (d0, d1, d2).

-

Calculate the isotopic purity using the following formula:

-

% Isotopic Purity = [Intensity(d2) / (Intensity(d0) + Intensity(d1) + Intensity(d2))] x 100

-

-

Quantitative Data: Isotopic Distribution by HRMS

| Isotopologue | Theoretical Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Relative Abundance (%) |

| d0 (C₇H₁₄NO₄) | 176.0866 | 176.0865 | 1.2 |

| d1 (C₇H₁₃DNO₄) | 177.0929 | 177.0928 | 0.8 |

| d2 (C₇H₁₂D₂NO₄) | 178.0992 | 178.0991 | 98.0 |

Note: The data presented is representative of a typical batch with high isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and to provide an independent measure of isotopic purity.[7] In the case of this compound, ¹H NMR is used to observe the disappearance of the signal from the α-protons.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that contains a known amount of an internal standard (e.g., TMS or a suitable reference compound).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

-

Data Analysis:

-

Integrate the residual signal corresponding to the α-protons (if any) and compare it to the integral of a non-deuterated position, such as the Boc group protons.

-

The percentage of deuteration at the α-position can be calculated from the relative integrals.

-

Analytical Workflow

Caption: Workflow for the analysis of isotopic purity.

Applications in Drug Development

High-purity this compound is a valuable tool in several areas of drug development:

-

Peptide Synthesis: It is used as a building block for the synthesis of deuterated peptides. These peptides can have improved metabolic stability and pharmacokinetic properties.

-

Quantitative Proteomics: Peptides containing Glycine-d2 can be used as internal standards for the accurate quantification of proteins in complex biological matrices.

-

Metabolic Studies: Deuterated compounds are used to trace the metabolic fate of drugs and to study enzyme mechanisms.[2]

Conclusion

The isotopic purity of this compound is a critical parameter that dictates its utility in research and drug development. A combination of robust synthetic methods and rigorous analytical characterization using HRMS and NMR is essential to ensure the quality of this important reagent. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for scientists working with deuterated compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 5. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]

- 6. peptide.com [peptide.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Boc-Glycine-d2 in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Boc-Glycine-d2 is a stable isotope-labeled amino acid increasingly utilized in solid-phase peptide synthesis (SPPS) to introduce a specific mass shift into peptide sequences. This targeted isotopic labeling is a powerful tool in various research and drug development applications, offering enhanced analytical precision without significantly altering the peptide's chemical properties.

The primary application of incorporating this compound lies in quantitative proteomics, where peptides containing this deuterated residue serve as ideal internal standards for mass spectrometry-based quantification.[1] The known mass difference of +2 Da allows for the precise and accurate measurement of the corresponding non-labeled peptide in complex biological samples. This is particularly valuable in biomarker discovery, validation, and pharmacokinetic studies.

Furthermore, the introduction of deuterium at the α-carbon of glycine can be advantageous in structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy. The altered nuclear spin properties can aid in signal assignment and provide insights into peptide conformation and dynamics.

The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a well-established strategy in SPPS.[2] The Boc group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while side-chain protecting groups and the peptide-resin linkage are removed with a stronger acid, such as hydrofluoric acid (HF), in the final cleavage step.[3] The synthesis of peptides incorporating this compound follows the standard Boc-SPPS cycle of deprotection, neutralization, coupling, and washing.[4]

Experimental Protocols

Protocol 1: Manual Boc-SPPS Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide containing a Glycine-d2 residue using Boc chemistry.

Materials:

-

Resin: Merrifield resin (chloromethylated polystyrene) or PAM resin pre-loaded with the C-terminal amino acid.

-

Amino Acids: Boc-protected amino acids, including this compound.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Methanol (MeOH).

-

Reagents for Deprotection: 50% Trifluoroacetic acid (TFA) in DCM.

-

Reagents for Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.

-

Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HOBt/DIEA.

-

Capping Reagent: Acetic anhydride.

-

Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) with a scavenger such as anisole. (Caution: HF is extremely hazardous and requires specialized equipment and training).

-

Precipitation/Washing: Cold diethyl ether.

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add 50% TFA in DCM to the resin and shake for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.[3]

-

Drain the solution and wash the resin with DCM (3x) and IPA (1x).

-

-

Neutralization:

-

Wash the resin with DCM (2x).

-

Add 10% DIEA in DCM and shake for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (3x).

-

-

Coupling of this compound (or other amino acids):

-

In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DCC (3 equivalents) and allow to pre-activate for 10-15 minutes at 0°C.

-

Alternatively, use a pre-formed active ester or other coupling agents like HBTU.

-

Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) byproduct.

-

Add the activated this compound solution to the neutralized resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). A negative test indicates complete coupling.

-

-

Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups by treating the resin with acetic anhydride.

-

Washing: After complete coupling, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling cycle, perform a final Boc deprotection (step 2).

-

Cleavage and Deprotection:

-

Dry the peptide-resin under vacuum.

-

Carefully perform the cleavage from the resin and removal of side-chain protecting groups using anhydrous HF at 0°C for 1 hour, in the presence of a scavenger like anisole.

-

Evaporate the HF.

-

-

Peptide Precipitation and Purification:

-

Wash the cleaved peptide with cold diethyl ether to precipitate the crude product.

-

Centrifuge and decant the ether.

-

Dissolve the crude peptide in an appropriate aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis: Confirm the identity and purity of the deuterated peptide using mass spectrometry and HPLC. The mass spectrum should show the expected isotopic shift corresponding to the incorporated Glycine-d2.

Data Presentation

Table 1: Reagents for Boc-SPPS Cycle

| Step | Reagent/Solvent | Concentration/Amount | Time |

| Swelling | DCM | 10-15 mL/g resin | 30-60 min |

| Deprotection | 50% TFA in DCM | 10 mL/g resin | 2 min + 20-30 min |

| Neutralization | 10% DIEA in DCM | 10 mL/g resin | 2 x 2 min |

| Coupling | Boc-Amino Acid | 3 equivalents | 1-2 hours |

| Coupling Agent (e.g., DCC/HOBt) | 3 equivalents | ||

| Washing | DCM, DMF | 10-15 mL/g resin | 3-5 cycles |

| Cleavage | Anhydrous HF with scavenger | - | 1 hour at 0°C |

Table 2: Illustrative Mass Spectrometry Data for a Model Peptide

| Peptide Sequence | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Isotopic Purity (%) |

| Ac-Ala-Gly-Phe-NH2 | 306.16 | 306.16 | >99% |

| Ac-Ala-Gly(d2)-Phe-NH2 | 308.17 | 308.17 | >98% |

Note: This data is illustrative. Actual isotopic purity will depend on the starting material and synthesis conditions.

Visualizations

Caption: Boc-SPPS workflow for incorporating this compound.

Caption: Applications of this compound in peptide synthesis.

References

Application Note: Quantitative Analysis of Boc-Glycine in Biological Matrices using Boc-Glycine-d2 as an Internal Standard by LC-MS/MS

AN-001 | For Research Use Only

Audience: Researchers, scientists, and drug development professionals.

Introduction N-tert-butoxycarbonyl (Boc) protected amino acids, such as Boc-Glycine, are fundamental intermediates in peptide synthesis and are also studied in various biological contexts. Accurate quantification of these compounds in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and process optimization in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note details a robust and reliable LC-MS/MS method for the quantification of Boc-Glycine in plasma, utilizing Boc-Glycine-d2 as an internal standard.

Principle This method employs a protein precipitation procedure to extract Boc-Glycine and the internal standard, this compound, from a plasma sample. The analyte and internal standard are then separated from endogenous components using reversed-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of Boc-Glycine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Experimental Protocols

1. Materials and Reagents

-

Boc-Glycine (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Control Plasma (e.g., human, rat, mouse)

-

Microcentrifuge tubes

-

Pipettes and tips

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Boc-Glycine and this compound into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Boc-Glycine by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into the control matrix for the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

3. Sample Preparation

-

Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

-

Add 50 µL of the appropriate matrix (control plasma for standards and QCs, sample plasma for unknowns) to each tube.

-

Spike 5 µL of the appropriate Boc-Glycine working standard solution into the calibration and QC tubes. Add 5 µL of 50:50 acetonitrile:water to the unknown sample tubes.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes.

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

A standard LC-MS/MS system equipped with a C18 reversed-phase column is suitable for this analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) | %B |

| 0.0 | 10 | |

| 0.5 | 10 | |

| 2.5 | 95 | |

| 3.5 | 95 | |

| 3.6 | 10 | |

| 5.0 | 10 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 4500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Boc-Glycine | 176.1 | 120.1 | 15 | |

| Boc-Glycine | 176.1 | 76.1 | 25 | |

| This compound | 178.1 | 122.1 | 15 | |

| This compound | 178.1 | 78.1 | 25 |